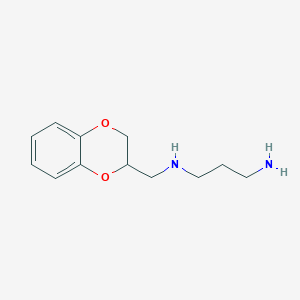
N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propane-1,3-diamine is a chemical compound that features a benzodioxin ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxin moiety is known for its stability and unique electronic properties, making it a valuable component in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propane-1,3-diamine typically involves the reaction of 1,4-benzodioxane with appropriate amine derivatives. One common method includes the reaction of 1,4-benzodioxane-6-amine with alkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the solvent . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propane-1,3-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propane-1,3-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of cholinesterase enzymes, which are relevant in neurodegenerative diseases like Alzheimer’s .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxane: A precursor in the synthesis of various benzodioxin derivatives.
2-Benzothiazolamine: Shares structural similarities and is used in similar applications.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide: Another compound with a benzodioxin moiety used in medicinal chemistry.
Uniqueness
N’-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propane-1,3-diamine is unique due to its specific substitution pattern on the benzodioxin ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H18N2O2/c13-6-3-7-14-8-10-9-15-11-4-1-2-5-12(11)16-10/h1-2,4-5,10,14H,3,6-9,13H2 |
Clave InChI |
KGRXRCFWLTYCBO-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)CNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















